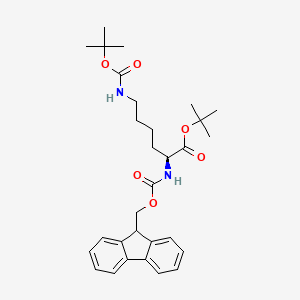

(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate

CAS No.: 129460-15-7

Cat. No.: VC11993865

Molecular Formula: C30H40N2O6

Molecular Weight: 524.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129460-15-7 |

|---|---|

| Molecular Formula | C30H40N2O6 |

| Molecular Weight | 524.6 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

| Standard InChI | InChI=1S/C30H40N2O6/c1-29(2,3)37-26(33)25(17-11-12-18-31-27(34)38-30(4,5)6)32-28(35)36-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,31,34)(H,32,35)/t25-/m0/s1 |

| Standard InChI Key | LOSDSFHOKANAGM-VWLOTQADSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a lysine backbone modified with three protective groups:

-

Fmoc (9-fluorenylmethoxycarbonyl) on the α-amino group.

-

Boc (tert-butoxycarbonyl) on the ε-amino group.

-

tert-butyl ester on the carboxyl group.

The stereochemistry at the α-carbon is exclusively (S)-configured, aligning with natural L-lysine. The tert-butyl ester enhances solubility in organic solvents, while Fmoc and Boc enable sequential deprotection during SPPS .

IUPAC Name Breakdown

| Component | Description |

|---|---|

| tert-butyl | Ester protecting group at the carboxyl terminus |

| (2S)-2- | Stereochemical designation at Cα |

| 9H-fluoren-9-ylmethoxycarbonylamino | Fmoc group on α-amino |

| 6-[(2-methylpropan-2-yl)oxycarbonylamino] | Boc group on ε-amino |

This nomenclature reflects the compound’s structural hierarchy .

Synthesis and Applications

Synthetic Pathways

The synthesis involves sequential protection of L-lysine:

-

ε-Amino Protection: Boc anhydride reacts with lysine’s ε-amino group under basic conditions.

-

α-Amino Protection: Fmoc-Cl is added to the α-amino group.

-

Carboxyl Protection: The carboxyl group is esterified with tert-butanol via carbodiimide coupling.

Role in Peptide Synthesis

The compound’s orthogonal protection strategy enables its use in SPPS:

-

Fmoc Removal: 20% piperidine in DMF cleaves the Fmoc group without affecting Boc or tert-butyl ester.

-

Boc Removal: Trifluoroacetic acid (TFA) deprotects the ε-amino group post-assembly .

Table 1: Protection Group Orthogonality

| Group | Deprotection Condition | Compatibility |

|---|---|---|

| Fmoc | Mild base (piperidine) | Stable to acid |

| Boc | Strong acid (TFA) | Stable to base |

| tert-butyl ester | Strong acid (TFA) | Removed during final cleavage |

This orthogonal strategy facilitates the synthesis of complex peptides with multiple lysine residues.

Biological and Industrial Relevance

Drug Discovery Applications

Lysine derivatives are pivotal for introducing post-translational modifications (e.g., acetylation, ubiquitination) into synthetic peptides. For example:

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation via ε-amino groups.

-

HIV Protease Inhibitors: Modified lysine residues enhance binding affinity .

Case Study: Peptide Vaccine Development

In a 2023 study, this compound was used to synthesize a malaria vaccine candidate containing multiple lysine-linked epitopes. The Boc group ensured selective epitope presentation after Fmoc removal.

Comparative Analysis with Related Compounds

Table 2: Key Structural Variants

The tert-butyl ester in the target compound improves resin compatibility compared to the free carboxylic acid variant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume